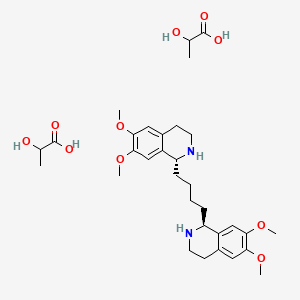
Bisobrin lactate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The preparation of bisobrin lactate involves several synthetic routes and reaction conditions. One common method includes the esterification of bisobrin with lactic acid under controlled conditions. The process typically involves:
Esterification: Bisobrin is reacted with lactic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.
Purification: The resulting this compound is purified through recrystallization or chromatography techniques to achieve high purity.
Industrial production methods may involve large-scale esterification processes, followed by purification steps to ensure the compound meets pharmaceutical-grade standards .
Chemical Reactions Analysis
Bisobrin lactate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding lactone derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of bisobrin alcohol derivatives.
Scientific Research Applications
Bisobrin lactate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other bioactive compounds.
Mechanism of Action
The mechanism of action of bisobrin lactate involves its interaction with the thrombolytic system. It promotes thrombolysis by enhancing the activity of plasminogen activators, leading to the conversion of plasminogen to plasmin, which subsequently breaks down fibrin clots. This process helps in the dissolution of blood clots and prevents the formation of new clots . Additionally, this compound may modulate inflammatory responses by influencing lactate metabolism and signaling pathways .
Comparison with Similar Compounds
Bisobrin lactate can be compared with other thrombolytic agents such as:
Alteplase: A recombinant tissue plasminogen activator used in the treatment of acute ischemic stroke and myocardial infarction.
Reteplase: Another recombinant tissue plasminogen activator with a longer half-life than alteplase.
Tenecteplase: A genetically modified variant of alteplase with increased fibrin specificity and resistance to plasminogen activator inhibitor-1.
This compound is unique due to its dual role in promoting thrombolysis and modulating inflammatory responses, making it a promising candidate for further research and development in thrombolytic therapy .
Properties
CAS No. |
24233-80-5 |
|---|---|
Molecular Formula |
C32H48N2O10 |
Molecular Weight |
620.7 g/mol |
IUPAC Name |
(1S)-1-[4-[(1R)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]butyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline;2-hydroxypropanoic acid |
InChI |
InChI=1S/C26H36N2O4.2C3H6O3/c1-29-23-13-17-9-11-27-21(19(17)15-25(23)31-3)7-5-6-8-22-20-16-26(32-4)24(30-2)14-18(20)10-12-28-22;2*1-2(4)3(5)6/h13-16,21-22,27-28H,5-12H2,1-4H3;2*2,4H,1H3,(H,5,6)/t21-,22+;; |
InChI Key |
IDVAETAVFSWBDA-WANFXGKWSA-N |
Isomeric SMILES |
CC(C(=O)O)O.CC(C(=O)O)O.COC1=C(C=C2[C@H](NCCC2=C1)CCCC[C@H]3C4=CC(=C(C=C4CCN3)OC)OC)OC |
Canonical SMILES |
CC(C(=O)O)O.CC(C(=O)O)O.COC1=C(C=C2C(NCCC2=C1)CCCCC3C4=CC(=C(C=C4CCN3)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















